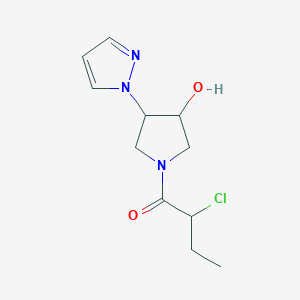

2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)butan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2/c1-2-8(12)11(17)14-6-9(10(16)7-14)15-5-3-4-13-15/h3-5,8-10,16H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVDHEAYSQRIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(C(C1)O)N2C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)butan-1-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR pathways. For example, a study on pyrazole amide derivatives demonstrated their efficacy against various cancer cell lines by targeting these pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro . This suggests that the compound may have therapeutic applications in treating inflammatory diseases.

Antibacterial and Antifungal Activities

Several studies have reported that pyrazole derivatives possess antibacterial and antifungal properties. For instance, derivatives were tested against various phytopathogenic fungi, showing moderate to excellent antifungal activity . This positions this compound as a potential candidate for developing antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Research on related pyrazole derivatives indicates that modifications to the functional groups significantly impact their potency. For instance, the introduction of electron-withdrawing groups enhances antitumor activity, while hydroxyl substitutions improve anti-inflammatory effects .

Case Study 1: Antitumor Efficacy

A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. Among them, a compound structurally similar to this compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent antitumor activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study revealed that these compounds effectively reduced LPS-induced NO production in macrophages, suggesting their utility in treating inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Androgen Receptor Modulation

The compound is noted for its potential as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, making them promising candidates for treating conditions like muscle wasting and osteoporosis. Research indicates that compounds with similar structures exhibit significant androgen receptor antagonist activity, which is beneficial in managing prostate cancer and other androgen-dependent diseases .

2. Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds exhibit antimicrobial properties. The incorporation of the pyrazole moiety into the structure of 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)butan-1-one may enhance its efficacy against various microbial strains. This is particularly relevant in developing new antibiotics to combat resistant bacterial strains .

3. Antioxidant Properties

Compounds containing pyrazole rings have been evaluated for their antioxidant capabilities. The presence of hydroxyl groups in the structure can contribute to radical scavenging activities, which are crucial in preventing oxidative stress-related diseases .

Case Studies

Case Study 1: SARM Development

A study focused on synthesizing and evaluating SARMs has highlighted the role of compounds similar to this compound in treating muscle atrophy. The research demonstrated that these compounds could effectively promote muscle growth without significant side effects commonly associated with anabolic steroids .

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives of pyrazole were tested for their antimicrobial efficacy against various pathogens. Results indicated that modifications to the pyrazole structure could lead to enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

The compound shares key features with TRK kinase inhibitors described in patents (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives ), which are designed for cancer treatment . Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Core Structure: The target compound lacks the pyrazolo[1,5-a]pyrimidine ring present in patented TRK inhibitors. This difference likely reduces its kinase inhibition potency but may improve metabolic stability or bioavailability due to a smaller molecular footprint. The chlorinated butanone group replaces the fluorophenyl moiety in the patented compounds. Chlorine’s higher electronegativity and larger atomic radius could alter binding kinetics or selectivity.

Substituent Effects: The 3-hydroxy group on the pyrrolidine in the target compound may enhance solubility and facilitate hydrogen bonding with target proteins, a feature absent in the fluorophenyl-substituted analogs.

Therapeutic Potential: While the patented compounds are validated TRK inhibitors, the biological activity of the target compound remains unconfirmed.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound primarily involves:

- Preparation of the 2-chlorobutan-1-one backbone.

- Introduction of the pyrrolidine ring with hydroxy and pyrazolyl substitutions.

- Coupling of the pyrazolyl group to the pyrrolidine ring.

- Final assembly and purification of the target molecule.

The process requires careful control of reaction conditions, choice of reagents, and purification techniques to achieve high yield and purity.

Preparation of 2-chlorobutan-1-one Intermediate

The 2-chlorobutan-1-one moiety can be synthesized through chlorination of butanone derivatives or via halogenation of suitable precursors.

According to patent literature, 4-chloro-1-(3,6-difluoropyridin-2-yl)butan-1-one derivatives are prepared by chlorination reactions under controlled conditions, often involving chlorinating agents and solvents such as dichloromethane or DMF at temperatures ranging from 0°C to reflux.

The chlorination step is crucial to introduce the chloro substituent at the alpha-position of the ketone, which facilitates further nucleophilic substitution reactions.

Synthesis of the Pyrrolidine Ring with Hydroxy and Pyrazolyl Substituents

The pyrrolidine ring bearing hydroxy and pyrazolyl groups is constructed through:

- Functionalization of pyrrolidine derivatives with hydroxy groups at the 3-position.

- N-substitution of the pyrrolidine nitrogen with pyrazolyl groups.

Research on related 5-oxopyrrolidine derivatives shows that starting from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acids, various azole and pyrazole moieties can be introduced via condensation reactions with diketones and aldehydes under acidic catalysis.

For example, hydrazide intermediates react with diketones such as pentane-2,4-dione in the presence of catalytic acid (HCl or acetic acid) to form pyrazole rings attached to the pyrrolidine scaffold.

The hydroxy group can be introduced or retained during these transformations, often requiring protection/deprotection strategies to prevent side reactions.

Coupling of Pyrazolyl Group to Pyrrolidine

The attachment of the pyrazolyl group to the pyrrolidine nitrogen typically involves nucleophilic substitution or coupling reactions facilitated by bases and coupling agents:

Bases such as triethylamine, 4-dimethylaminopyridine, or pyridine are used to deprotonate amine groups and promote nucleophilic attack.

Coupling agents like 1,1'-carbonyldiimidazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, or bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride activate carboxylic acids or related functional groups to form amide or carbamate linkages.

Solvents such as dichloromethane, dimethylformamide, or tetrahydrofuran are used depending on the solubility and reaction conditions.

Reaction temperatures range from -10°C to reflux to optimize reaction rates and selectivity.

Assembly of the Final Compound

The final assembly involves:

Reaction of the prepared 2-chlorobutan-1-one intermediate with the functionalized pyrrolidine carrying the pyrazolyl and hydroxy groups.

This step often proceeds through nucleophilic substitution of the chloro group by the pyrrolidine nitrogen, forming the desired 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)butan-1-one.

Purification is achieved by classical methods such as crystallization or silica gel column chromatography.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Chlorination of butanone | Chlorinating agents (e.g., SOCl2, Cl2) | Dichloromethane, DMF | 0°C to reflux | Controlled to avoid over-chlorination |

| Pyrrolidine ring functionalization | Diketones (e.g., pentane-2,4-dione), acids (HCl, AcOH) | Propan-2-ol, methanol | Reflux | Catalytic acid promotes pyrazole formation |

| Coupling pyrazolyl group | Coupling agents (e.g., CDI, EDC), bases (TEA, DMAP) | Dichloromethane, DMF | -10°C to room temp | Ensures amide bond formation |

| Final nucleophilic substitution | 2-chlorobutan-1-one + pyrrolidine derivative | Suitable organic solvent | Room temp to reflux | Forms final target compound |

| Purification | Crystallization, silica gel chromatography | Various | Ambient | Ensures compound purity |

Analytical and Spectral Data Supporting Preparation

NMR spectra of intermediates and final compounds confirm the presence of pyrazole protons (singlets around 6.2 ppm for pyrazole CH), methyl groups on pyrazole rings (singlets near 2.2–2.5 ppm), and characteristic carbon signals in ^13C NMR at ~111 ppm for pyrazole carbons.

The hydroxy group presence is verified by IR spectroscopy showing O–H stretching bands and by proton NMR signals corresponding to hydroxyl protons.

Mass spectrometry confirms molecular weights consistent with the target compound.

Q & A

Q. What established synthetic methodologies are available for 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)butan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Pyrazole Introduction : Reacting pyrrolidine derivatives with 1H-pyrazole under nucleophilic substitution conditions. Evidence from analogous syntheses suggests using reflux with chloranil in xylene (25–30 hours) to promote cyclization and sulfonylation .

- Chlorination : A chloroacetyl group is introduced via reaction with chloroacetyl chloride or derivatives. For example, 2-chloro-1-(pyrrolidin-1-yl)ethanone synthesis (a related compound) employs direct chlorination of ketone precursors, with IR and NMR data used to confirm success .

- Hydroxy Group Retention : Protecting the 3-hydroxy group on pyrrolidine during chlorination (e.g., using silyl ethers) prevents undesired side reactions.

Q. Key Optimization Parameters :

- Temperature : Prolonged reflux (>24 hours) improves cyclization but risks decomposition.

- Workup : Neutralization with 5% NaOH followed by recrystallization (methanol) enhances purity .

- Yield : Typical yields range from 40–65%, influenced by stoichiometry and solvent choice.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, particularly the pyrrolidine and pyrazole moieties?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The pyrrolidine ring’s protons resonate as multiplet signals (δ 1.8–3.0 ppm), while the pyrazole protons appear as distinct singlets (δ 7.0–8.5 ppm). The chloroacetyl group’s CH₂ resonates near δ 4.1 ppm .

- ¹³C NMR : The carbonyl carbon (butan-1-one) appears at δ 195–205 ppm, with pyrazole carbons at δ 140–160 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1640–1650 cm⁻¹) and OH (3450 cm⁻¹) confirm functional groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry, particularly the 3-hydroxy group’s configuration and pyrazole orientation .

Q. What are the critical steps in purifying this compound to achieve >95% purity for biological assays?

Methodological Answer:

- Liquid-Liquid Extraction : Separate organic layers using xylene/water partitioning to remove polar by-products .

- Recrystallization : Methanol or ethanol recrystallization eliminates low-molecular-weight impurities. Evidence shows this step improves purity from ~80% to >95% .

- Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) resolves regioisomers or diastereomers.

- Drying : Anhydrous Na₂SO₄ removes residual moisture .

Advanced Research Questions

Q. How can regioselective introduction of the pyrazole group at the 4-position of the pyrrolidine ring be achieved?

Methodological Answer: Regioselectivity is controlled by:

- Protecting Groups : Temporarily blocking the 3-hydroxy group with tert-butyldimethylsilyl (TBS) ethers prevents unwanted nucleophilic attack during pyrazole coupling .

- Catalysis : Lewis acids like ZnCl₂ enhance pyrazole’s nucleophilicity, favoring substitution at the less sterically hindered 4-position .

- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation to adjust reaction time and prevent over-substitution.

Q. What computational approaches predict the compound’s potential as a kinase inhibitor, and how do docking studies align with experimental data?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with TRK kinase (a target in ). Pyrazole and pyrrolidine moieties are predicted to bind the ATP pocket via hydrogen bonds and hydrophobic interactions.

- MD Simulations : 100-ns simulations assess binding stability; RMSD values <2 Å indicate robust target engagement.

- Validation : Compare computational IC₅₀ estimates with in vitro kinase assays (e.g., TRK inhibition assays from ). Discrepancies >10-fold suggest force field inaccuracies or solvation effects .

Q. How should researchers resolve discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Cross-Validation : Use orthogonal techniques:

- DSC/TGA : Accurately determine melting points while assessing thermal decomposition .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded spectra (e.g., pyrrolidine vs. pyrazole protons) .

- Crystallographic Validation : Single-crystal XRD (via SHELXL) provides definitive proof of structure and purity .

- Batch Analysis : Compare multiple synthetic batches to isolate batch-specific impurities (e.g., HPLC with UV/Vis detection at 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.